Oryzanol A
Overview
Description
Oryzanol A, also known as gamma-oryzanol, is a compound extracted from the rice bran layer. It is a mixture of ferulic acid esters with phytosterols and triterpenoids. This compound is known for its wide spectrum of biological activities, including antioxidant, cholesterol-lowering, anti-inflammatory, anti-cancer, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oryzanol A can be synthesized through various methods. One common method involves the extraction of rice bran oil using solvent extraction techniques. The oil is then subjected to processes such as saponification and esterification to isolate gamma-oryzanol . Another method involves the use of niosomes, which are prepared using the solvent injection method. This involves dissolving gamma-oryzanol, span 60, and dicetyl phosphate in chloroform .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of rice bran oil using supercritical fluid extraction technology. This method is considered efficient and yields high amounts of gamma-oryzanol . The extracted oil is then processed to isolate gamma-oryzanol through saponification and esterification reactions.
Chemical Reactions Analysis
Types of Reactions: Oryzanol A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve reactions with reactive oxygen species (ROS) to neutralize them .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents like chloroform and diethyl ether. Conditions such as pH, temperature, and the presence of catalysts can influence the reactions .
Major Products Formed: The major products formed from the reactions of this compound include various esters of ferulic acid and phytosterols. These products retain the biological activities of the parent compound and are often used in pharmaceutical and nutraceutical applications .
Scientific Research Applications
Oryzanol A has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to neutralize reactive oxygen species. In biology, it is known for its cholesterol-lowering and anti-inflammatory effects. In medicine, it is used for its potential anti-cancer and anti-diabetic properties . Additionally, this compound is used in the food industry as a nutraceutical due to its health-promoting properties .
Mechanism of Action
The mechanism of action of Oryzanol A involves its interaction with various molecular targets and pathways. It exerts its effects by downregulating the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome. This is achieved through its antioxidant properties, which involve the neutralization of reactive oxygen species and the inhibition of oxidative stress . This compound also influences cholesterol metabolism by reducing the absorption of cholesterol from foods .
Comparison with Similar Compounds
Oryzanol A is unique due to its combination of ferulic acid esters with phytosterols and triterpenoids. Similar compounds include tocopherols, tocotrienols, and carotenoids, which are also found in rice bran .
Properties
IUPAC Name |
[7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oryzanol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11042-64-1 | |
Record name | γ-Oryzanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
148 - 150 °C | |
Record name | Oryzanol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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